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Compound of Interest

Compound Name: 3-Iodo-2-methylpyridin-4-ol

Cat. No.: B13644639

Get Quote

Introduction & Strategic Importance
3-Iodopyridine (CAS: 1120-90-7) is a pivotal heterocyclic building block. Unlike its chloro- or

bromo-analogs, the C-I bond at the 3-position is highly labile, making it a preferred substrate

for palladium-catalyzed cross-coupling reactions.

UV-Vis spectroscopy is the primary non-destructive method for:

Purity Verification: Detecting de-iodinated byproducts (pyridine) or oxidized impurities (N-

oxides).[1]

Reaction Monitoring: Tracking the disappearance of the characteristic iodopyridine

band during coupling.

Electronic Characterization: Understanding the perturbation of the pyridine ring electron

density by the heavy iodine atom.[1]

Theoretical Framework: Electronic Transitions
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To interpret the spectra of 3-iodopyridine derivatives, one must understand the interplay

between the pyridine ring orbitals and the iodine substituent.

The Heavy Atom Effect
Unsubstituted pyridine exhibits a primary absorption band (

) at

nm (

M

cm

) and a weaker shoulder (

) around 270 nm.

Bathochromic Shift (Red Shift): The introduction of Iodine at the 3-position stabilizes the

excited

state more than the ground state due to the polarizability of the large iodine atom. This shifts
the

to longer wavelengths (typically 260–275 nm).

Hyperchromic Effect: The high electron density of iodine increases the probability of

transition, often resulting in a higher molar extinction coefficient (

) compared to pyridine or 3-bromopyridine.

Substituent Logic Flow
The following diagram illustrates how different functional groups perturb the baseline 3-

iodopyridine spectrum.
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Figure 1: Logical flow of spectral shifts. Iodine induces a moderate red shift, while electron-

donating groups (amino) cause a strong red shift.[1] Protonation typically reverses this by

removing the n-electron contribution.

Comparative Spectral Data
The following data consolidates experimental findings and theoretical expectations for 3-

iodopyridine against its key derivatives and analogs.

Table 1: Comparative Absorption Maxima ( )
Solvent: Methanol (unless otherwise noted)[2]
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Compound Structure (nm)

(M

cm

)

Key Spectral
Feature

Pyridine

C

H

N

251 ~2,000
Sharp

band.

3-Iodopyridine 3-I-Py 265 - 272 ~3,500

Bathochromic

shift vs pyridine;

tailing into 280-

290 nm.

3-Bromopyridine 3-Br-Py 260 - 265 ~2,800

Less redshifted

than Iodo-analog

due to lower

polarizability.

2-Amino-3-

iodopyridine

2-NH

-3-I-Py
295 - 305 >5,000

Strong red shift

due to amino

group

conjugation

(auxochrome).

4-Aminopyridine
4-NH

-Py

262 (in 0.1M

HCl)
~18,000

High intensity;

pH sensitive.

2-Chloro-3-

iodopyridine
2-Cl-3-I-Py 270 - 280 ~4,000

Combined

inductive (-I) and

mesomeric (+M)

effects of Cl.

Table 2: Solvent Effects (Solvatochromism)
Data for 3-Iodopyridine
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Solvent Type
Solvent
Example

Effect on Effect on Mechanism

Non-Polar
Cyclohexane /

Hexane
Baseline Visible

No H-bonding;

clear resolution

of weak

shoulder.

Polar Protic
Methanol /

Ethanol
Red Shift Blue Shift

Dipole stabilizes

excited

state; H-bonds

stabilize ground

state.[1]

Polar Aprotic Acetonitrile Slight Red Shift Blurring

Good for general

reaction

monitoring;

dissolves most

derivatives.[1]

Experimental Protocol: High-Fidelity
Characterization
To obtain reproducible spectra for 3-iodopyridine derivatives, strict adherence to the following

protocol is required due to the light-sensitive nature of the C-I bond.

Reagent Preparation
Stock Solution: Prepare a

M stock solution in spectral grade methanol.

Note: 3-iodopyridine is a solid (mp 53-56°C). Weigh rapidly to avoid sublimation or

moisture uptake.[1]

Working Solution: Dilute stock 1:10 to achieve
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M. Absorbance at

should be between 0.5 and 1.0 A.U. for linearity.
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Figure 2: Step-by-step workflow for UV-Vis acquisition. Amber glassware is critical to prevent

photodegradation of the C-I bond.
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Critical Technical Notes
Iodine Liberation: If the solution turns slightly yellow over time, free iodine (

) has formed.[1]

absorbs strongly at 460 nm and has a UV band at ~203 nm and 350 nm (as

).[1] The appearance of a peak at 350 nm indicates sample degradation.[1]

Quartz Cuvettes: Use fused silica (quartz) cuvettes.[1] Glass or plastic absorbs below 300

nm, masking the primary transitions of iodopyridines.[1]

Baseline Correction: Iodopyridines have significant absorption in the far UV (<220 nm).[1]

Ensure your solvent blank is pure to avoid "negative" peaks in this region.[1]

Safety & Handling (SDS Summary)
Hazards: 3-Iodopyridine is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

Light Sensitivity: The C-I bond is photolabile.[1] Store solids and solutions in amber vials or

wrapped in aluminum foil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13644639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

